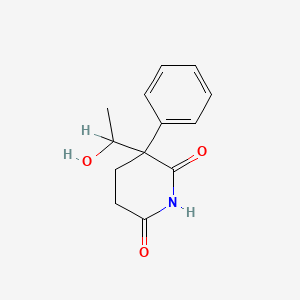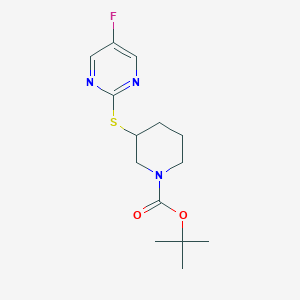
3-(5-Fluoro-pyrimidin-2-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-Fluoro-pyrimidin-2-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and chemical research. This compound features a piperidine ring, a pyrimidine ring with a fluorine atom, and a tert-butyl ester functional group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Fluoro-pyrimidin-2-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a suitable amine and a carbonyl compound, followed by fluorination using a fluorinating agent such as Selectfluor.
Thioether Formation: The pyrimidine ring is then reacted with a thiol compound to introduce the sulfanyl group.
Piperidine Ring Formation: The piperidine ring is synthesized through a cyclization reaction involving a suitable precursor.
Esterification: The final step involves the esterification of the piperidine ring with tert-butyl chloroformate to form the tert-butyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to increase yield and purity. This can include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-(5-Fluoro-pyrimidin-2-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The pyrimidine ring can be reduced to a dihydropyrimidine using reducing agents like sodium borohydride.
Substitution: The fluorine atom on the pyrimidine ring can be substituted with other nucleophiles such as amines or thiols under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Amines, thiols, under basic or acidic conditions
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Dihydropyrimidines
Substitution: Various substituted pyrimidines depending on the nucleophile used
Scientific Research Applications
3-(5-Fluoro-pyrimidin-2-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting enzymes or receptors in the central nervous system.
Pharmaceuticals: It can be used in the development of new pharmaceuticals with improved efficacy and reduced side effects.
Chemical Research: The compound’s unique structure makes it a valuable tool for studying various chemical reactions and mechanisms.
Biological Studies: It can be used in biological assays to study its effects on cellular processes and pathways.
Mechanism of Action
The mechanism of action of 3-(5-Fluoro-pyrimidin-2-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom on the pyrimidine ring can enhance binding affinity to these targets, while the sulfanyl group can participate in redox reactions. The piperidine ring provides structural stability, and the tert-butyl ester can improve the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 3-(5-Fluoro-pyrimidin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester
- 3-(5-Fluoro-pyrimidin-2-ylsulfanyl)-morpholine-1-carboxylic acid tert-butyl ester
- 3-(5-Fluoro-pyrimidin-2-ylsulfanyl)-azetidine-1-carboxylic acid tert-butyl ester
Uniqueness
Compared to similar compounds, 3-(5-Fluoro-pyrimidin-2-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester offers a unique combination of structural features, including the piperidine ring, which can enhance its stability and binding affinity to molecular targets
Properties
Molecular Formula |
C14H20FN3O2S |
|---|---|
Molecular Weight |
313.39 g/mol |
IUPAC Name |
tert-butyl 3-(5-fluoropyrimidin-2-yl)sulfanylpiperidine-1-carboxylate |
InChI |
InChI=1S/C14H20FN3O2S/c1-14(2,3)20-13(19)18-6-4-5-11(9-18)21-12-16-7-10(15)8-17-12/h7-8,11H,4-6,9H2,1-3H3 |
InChI Key |
HUXVSJFLGYKOET-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)SC2=NC=C(C=N2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


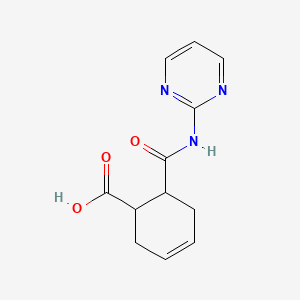
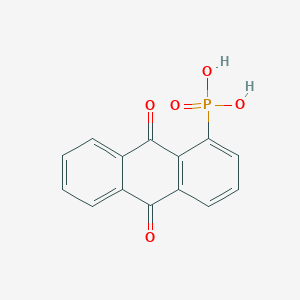
![2-Methyl-2-azaspiro[4.5]decan-8-amine](/img/structure/B13961809.png)

![2-Amino-1-(2-benzyl-2,8-diazaspiro[4.5]decan-8-yl)propan-1-one](/img/structure/B13961818.png)
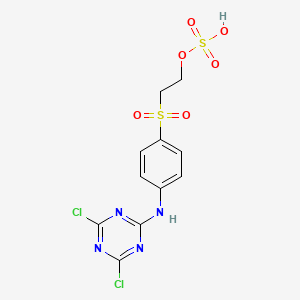
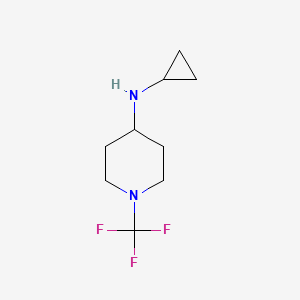
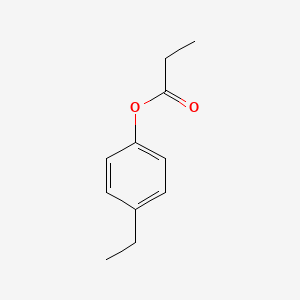
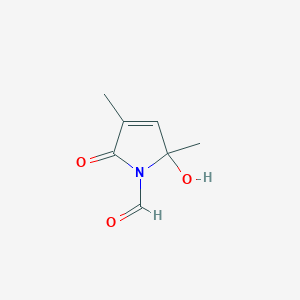
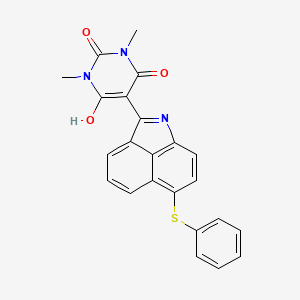
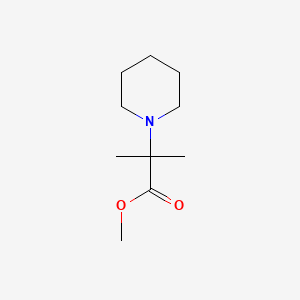
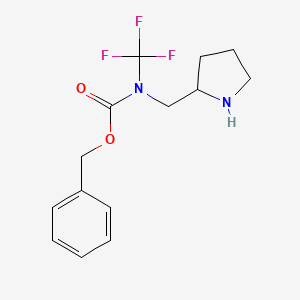
![1H-6,9-Epoxyimidazo[1,2-a]azepine](/img/structure/B13961872.png)
